molecular formula C22H22N2O2 B5642861 2-[(2,2,4,7-Tetramethylquinolin-1-yl)methyl]isoindole-1,3-dione

2-[(2,2,4,7-Tetramethylquinolin-1-yl)methyl]isoindole-1,3-dione

Cat. No.: B5642861
M. Wt: 346.4 g/mol
InChI Key: UVTVCEOMVSKVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,2,4,7-Tetramethylquinolin-1-yl)methyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole-1,3-diones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,4,7-Tetramethylquinolin-1-yl)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method involves the reaction of phthalic anhydride with 2,2,4,7-tetramethylquinoline in the presence of a suitable catalyst under reflux conditions . The reaction is carried out in a solvent such as isopropanol and water, with the use of a catalyst like SiO2-tpy-Nb to obtain the final product with moderate to excellent yields .

Industrial Production Methods

In industrial settings, the production of isoindole-1,3-dione derivatives often involves large-scale reactions using similar condensation methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,4,7-Tetramethylquinolin-1-yl)methyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield highly substituted isoindole-1,3-dione derivatives, while reduction reactions can produce isoindoline derivatives .

Scientific Research Applications

2-[(2,2,4,7-Tetramethylquinolin-1-yl)methyl]isoindole-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2,2,4,7-Tetramethylquinolin-1-yl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2,2,4,7-Tetramethylquinolin-1-yl)methyl]isoindole-1,3-dione include other isoindole-1,3-dione derivatives such as:

Uniqueness

What sets this compound apart is its unique structure, which combines the isoindole-1,3-dione core with a tetramethylquinoline moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(2,2,4,7-tetramethylquinolin-1-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-14-9-10-16-15(2)12-22(3,4)24(19(16)11-14)13-23-20(25)17-7-5-6-8-18(17)21(23)26/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTVCEOMVSKVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(N2CN3C(=O)C4=CC=CC=C4C3=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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